![molecular formula C17H15ClN2OS B4996365 3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone](/img/structure/B4996365.png)
3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone, also known as CPQ, is a chemical compound with potential therapeutic applications. It belongs to the class of quinazolinone derivatives and has been studied extensively for its biological properties.
Mécanisme D'action
The mechanism of action of 3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone is not fully understood, but it is believed to involve the inhibition of various signaling pathways. This compound has been shown to inhibit the activity of protein kinases, which play a crucial role in cell signaling. It also inhibits the activity of histone deacetylases, which are involved in gene expression regulation. This compound may also interact with DNA and inhibit its replication.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It inhibits the proliferation of cancer cells and induces apoptosis by activating caspase enzymes. This compound also inhibits the production of pro-inflammatory cytokines, which are involved in inflammation. In addition, this compound has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and interact with intracellular targets. This compound is also stable and can be easily synthesized in large quantities. However, this compound has some limitations in lab experiments. It is not very soluble in water, which can make it difficult to administer to cells or animals. This compound also has some toxicity at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone. One direction is to study its potential therapeutic applications in other diseases, such as cardiovascular disease and diabetes. Another direction is to investigate the mechanism of action of this compound in more detail, particularly its interaction with DNA. Additionally, the development of more potent and selective analogs of this compound could lead to improved therapeutic agents. Finally, the use of this compound in combination with other drugs or therapies could enhance its efficacy and reduce toxicity.
Méthodes De Synthèse
The synthesis of 3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone involves the reaction of 4-chlorobenzenethiol with 3-bromopropylamine hydrobromide to form the intermediate 3-{3-[(4-chlorophenyl)thio]propyl}amine. This intermediate is then reacted with 2-cyanophenyl isocyanate to yield the final product, this compound. The synthesis of this compound has been optimized to improve the yield and purity of the compound.
Applications De Recherche Scientifique
3-{3-[(4-chlorophenyl)thio]propyl}-4(3H)-quinazolinone has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo. This compound also exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. Furthermore, this compound has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
Propriétés
IUPAC Name |
3-[3-(4-chlorophenyl)sulfanylpropyl]quinazolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c18-13-6-8-14(9-7-13)22-11-3-10-20-12-19-16-5-2-1-4-15(16)17(20)21/h1-2,4-9,12H,3,10-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBTFXNQZJDGMPM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C=N2)CCCSC3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


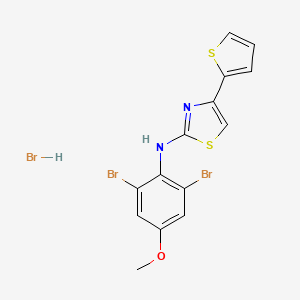
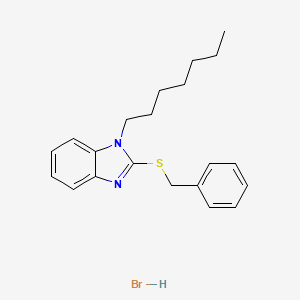
![1,1'-[1,3-propanediylbis(oxy)]bis(2-tert-butylbenzene)](/img/structure/B4996314.png)
![1-isopropyl-2-[3-(3-methoxyphenoxy)propoxy]benzene](/img/structure/B4996326.png)
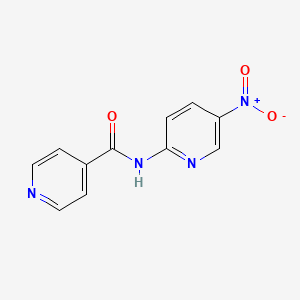
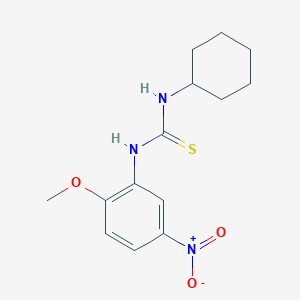
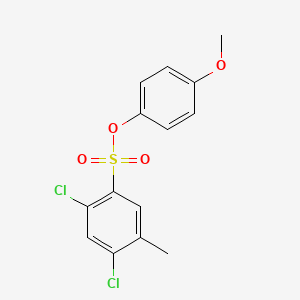
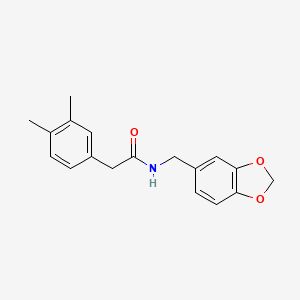

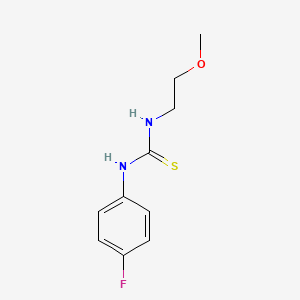
![1-allyl-5-{2-[(2-fluorobenzyl)oxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4996370.png)
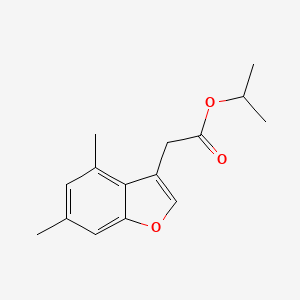
![N-(2-hydroxyethyl)-N-[(1-methyl-1H-imidazol-2-yl)methyl]-1,3-benzothiazole-2-carboxamide trifluoroacetate (salt)](/img/structure/B4996380.png)